19-(Benzyloxy)-19-oxononadecanoic acid

Descripción

Propiedades

Fórmula molecular |

C26H42O4 |

|---|---|

Peso molecular |

418.6 g/mol |

Nombre IUPAC |

19-oxo-19-phenylmethoxynonadecanoic acid |

InChI |

InChI=1S/C26H42O4/c27-25(28)21-17-12-10-8-6-4-2-1-3-5-7-9-11-13-18-22-26(29)30-23-24-19-15-14-16-20-24/h14-16,19-20H,1-13,17-18,21-23H2,(H,27,28) |

Clave InChI |

XXEVXKNLEIYSER-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCCCCCCCC(=O)O |

Origen del producto |

United States |

physicochemical properties of 19-(benzyloxy)-19-oxononadecanoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 19-(Benzyloxy)-19-oxononadecanoic Acid

Executive Summary

This technical guide provides a comprehensive overview of the , a long-chain dicarboxylic acid monoester. As a molecule featuring a terminal carboxylic acid, a long nineteen-carbon aliphatic chain, and a benzyl ester group, it possesses unique amphiphilic characteristics. This document is intended for researchers, scientists, and professionals in drug development and material science who may utilize this or similar molecules as polymer building blocks, surface-active agents, or linkers in complex bioconjugates. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from close structural analogs, predictive models, and established analytical principles for characterizing long-chain fatty acid derivatives. We present predicted physicochemical parameters, detailed protocols for experimental verification, and the scientific rationale behind these analytical strategies.

Part 1: Molecular Identity and Structural Elucidation

Introduction to Long-Chain Dicarboxylic Acid Monoesters

Long-chain dicarboxylic acids and their monoesters are valuable chemical entities derived from renewable resources like vegetable oils.[1] Their bifunctional nature—a polar carboxylic acid head and a nonpolar tail, which is further functionalized in this case with a benzyl ester—makes them suitable for creating novel polymers such as polyesters and polyamides.[2][3][4] The specific properties of these polymers, like melting point and crystallinity, are heavily influenced by the length of the methylene chain in the dicarboxylic acid monomer.[3] The presence of a reactive carboxylic acid group on one end and a protected ester on the other allows for selective chemical modifications, making them versatile synthons in organic chemistry.

Systematic Nomenclature and Identifiers

-

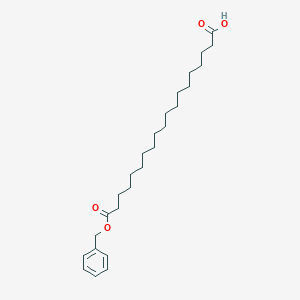

IUPAC Name: 19-(benzyloxy)-19-oxononadecanoic acid

-

Synonyms: Nonadecanedioic acid, monobenzyl ester

-

Molecular Formula: C₂₆H₄₂O₄

Molecular Structure

The structure consists of a 19-carbon linear alkane chain, terminated by a carboxylic acid at position 1 and a benzyl ester at position 19.

Caption: Molecular structure of 19-(benzyloxy)-19-oxononadecanoic acid.

Key Structural Features

-

Long Aliphatic Chain (C₁₇H₃₄): This extensive hydrocarbon segment imparts significant hydrophobicity (lipophilicity) to the molecule, driving its solubility in nonpolar organic solvents.

-

Carboxylic Acid Group (-COOH): This functional group is polar and acidic, capable of donating a proton. It serves as a site for deprotonation, salt formation, and further derivatization (e.g., amidation, esterification).

-

Benzyl Ester Group (-COOCH₂Ph): This group protects one of the carboxylic acid functionalities of the parent nonadecanedioic acid. The benzyl group adds steric bulk and aromatic character. It can be removed via hydrogenolysis, a common deprotection strategy in organic synthesis.

Part 2: Predicted and Comparative Physicochemical Properties

Rationale for a Predictive and Comparative Approach

Direct experimental values for 19-(benzyloxy)-19-oxononadecanoic acid are not cataloged. Therefore, its properties are predicted based on its chemical structure and compared with those of well-characterized analogs: nonadecanoic acid (C19:0) and 19-(tert-butoxy)-19-oxononadecanoic acid .[5][6] This approach provides a scientifically grounded estimation of its behavior.

Data Summary Table

| Property | Predicted/Calculated Value | Analog: 19-(tert-butoxy)-19-oxononadecanoic acid[5] | Analog: Nonadecanoic Acid[6] | Rationale/Comment |

| Molecular Weight | 418.6 g/mol | 384.6 g/mol | 298.5 g/mol | Calculated from the molecular formula C₂₆H₄₂O₄. |

| Physical Form | Solid at STP | Solid | Crystalline Solid | The long, saturated alkyl chain promotes efficient packing into a solid lattice. |

| Melting Point | ~65-75 °C (Predicted) | Not Available | 68-70 °C | Predicted to be similar to nonadecanoic acid due to the dominance of the long alkyl chain in crystal packing. |

| Boiling Point | > 500 °C (Predicted) | 483.5 ± 18.0 °C | 297 °C (at 100 mmHg) | High molecular weight and polarity of the acid group lead to a very high boiling point. Decomposition may occur before boiling at atmospheric pressure. |

| Calculated LogP | ~9.5-10.5 | 9.02 | 8.24 | The long alkyl chain and benzyl group contribute to very high lipophilicity. Expected to be highly soluble in nonpolar solvents. |

| pKa | ~4.8-5.0 (Predicted) | Not Available | ~4.9 | The pKa is primarily determined by the carboxylic acid group and is expected to be typical for a long-chain fatty acid. |

| Solubility | Water: Practically insolubleOrganic Solvents: Soluble in ethers, chlorinated solvents, and warm hydrocarbons; sparingly soluble in short-chain alcohols. | Limited solubility in polar solvents. | Soluble in ethanol, DMSO, DMF; sparingly soluble in aqueous buffers.[7] | The molecule's amphiphilic nature is dominated by its large lipophilic portion. |

Analysis of Properties based on Structural Analogs

The properties of 19-(benzyloxy)-19-oxononadecanoic acid are largely dictated by its C19 backbone. Its melting point is expected to be close to that of nonadecanoic acid, as the van der Waals interactions of the long methylene chains are the primary contributors to the crystal lattice energy. The benzyl ester, while larger than the tert-butyl ester, will primarily influence properties like boiling point and solubility in aromatic solvents. The high predicted LogP value, even greater than its analogs, underscores its profoundly hydrophobic character.[5] This suggests that while the carboxylic acid provides a handle for aqueous interaction (e.g., forming a salt at high pH), the molecule will overwhelmingly partition into lipid or nonpolar phases.

Part 3: Experimental Protocols for Physicochemical Characterization

Overview of the Analytical Workflow

A systematic approach is required to confirm the identity and characterize the properties of a newly synthesized or procured batch of 19-(benzyloxy)-19-oxononadecanoic acid. The workflow ensures that the material is structurally correct and pure before quantitative properties are measured.

Caption: Experimental workflow for the characterization of the title compound.

Protocol 1: Structural Verification via Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for unambiguous structure elucidation of organic molecules.[8] For this compound, ¹H NMR will confirm the presence of the benzyl group (aromatic signals ~7.3 ppm), the methylene protons of the benzyl group (~5.1 ppm), and the methylene groups adjacent to the carbonyls (~2.3 ppm). The large signal from the (CH₂)₁₅ chain will appear as a broad multiplet. ¹³C NMR, including DEPT experiments, will confirm the number of unique carbon environments, including the two distinct carbonyl carbons (acid and ester) and the aromatic carbons.[9]

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable due to the compound's lipophilic nature.

-

¹H NMR Acquisition: Acquire a proton spectrum on a 400 MHz or higher spectrometer. Key parameters to observe are chemical shifts (δ), integration (proton count), and multiplicity (splitting patterns).

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. If sensitivity is low, a longer acquisition time may be needed.

-

DEPT-135 Acquisition: Run a DEPT-135 experiment to differentiate between CH₃/CH groups (positive signals) and CH₂ groups (negative signals). Quaternary carbons will be absent.

-

Data Analysis: Correlate the observed signals with the expected structure. Confirm the presence of all key functional groups and the correct number of aliphatic carbons.

Protocol 2: Molecular Weight and Purity Assessment via Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the molecular weight of the compound and is highly sensitive for purity analysis. Due to the compound's high boiling point and the presence of a carboxylic acid, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method over Gas Chromatography-Mass Spectrometry (GC-MS).[10][11] Electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻.

Methodology:

-

Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like methanol or acetonitrile. Dilute to a final concentration of 1-10 µg/mL in the mobile phase.

-

LC Separation: Use a C18 reverse-phase column. A gradient elution method is recommended, starting with a high percentage of aqueous mobile phase (e.g., water with 0.1% formic acid) and ramping to a high percentage of organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

-

MS Detection:

-

Ionization Mode: ESI, negative ion mode.

-

Scan Range: m/z 100-1000.

-

Expected Ion: The primary ion observed should be the deprotonated molecule [M-H]⁻ at m/z 417.6. The [M+Na-H]⁻ or [M+K-H]⁻ adducts may also be present.

-

-

Purity Analysis: Integrate the peak area of the main compound in the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all detected peaks.

Protocol 3: Determination of Thermal Properties (Melting Point)

Expertise & Experience: Differential Scanning Calorimetry (DSC) is a highly accurate and reproducible method for determining the melting point and other thermal transitions (e.g., crystallization). It measures the heat flow into or out of a sample as it is heated or cooled, providing a sharp endothermic peak at the melting transition.

Methodology:

-

Sample Preparation: Accurately weigh 2-5 mg of the solid compound into an aluminum DSC pan. Crimp the pan with a lid.

-

Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).

-

Ramp the temperature at a controlled rate (e.g., 5-10 °C/min) to a temperature well above the melting point (e.g., 100 °C).

-

Record the heat flow as a function of temperature.

-

-

Data Analysis: The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.

Protocol 4: Solubility Determination

Expertise & Experience: The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[12] It involves saturating a solvent with the compound and then measuring the concentration of the dissolved solute.

Methodology:

-

Setup: For each solvent to be tested (e.g., water, phosphate-buffered saline pH 7.4, ethanol, hexane), add an excess amount of the solid compound to a known volume of the solvent in a sealed vial. "Excess" ensures that undissolved solid remains after equilibrium is reached.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the vials to stand undisturbed for the solid to settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and quantify the concentration of the dissolved compound using a calibrated analytical method, such as LC-MS or HPLC-UV (if the benzyl group provides a sufficient chromophore).

-

Calculation: Calculate the original concentration in the supernatant to determine the solubility, typically expressed in mg/mL or mol/L.

Part 4: Conclusion and Future Directions

19-(Benzyloxy)-19-oxononadecanoic acid is a bifunctional long-chain molecule with significant lipophilicity and a single acidic terminus. Its predicted properties—high molecular weight, high boiling point, low aqueous solubility, and solid physical state—are consistent with its structure. The experimental protocols detailed in this guide provide a robust framework for the empirical validation of these properties. The unique combination of a long, flexible hydrocarbon chain and two distinct terminal functionalities makes this molecule a promising candidate for applications in advanced materials science, such as the synthesis of specialty polyesters with tailored thermal properties, and in pharmaceutical sciences as a long-chain linker for lipid-based drug delivery systems.

References

A complete list of all sources cited in this document, including titles, sources, and verifiable URLs. Please note that as of the generation date of this document, direct experimental data for the title compound is scarce. The references below pertain to the characterization of analogous compounds and the analytical techniques described.

-

Characterization and Identification of Fatty Acid Ethyl Esters from Refined Used Cooking Oil as Biodiesel by Using Spectroscopic Techniques Approach. Scientific.Net. Available at: [Link]

-

Delmonte, P., & Rader, J. I. (2021). Tutorial for the Characterization of Fatty Acid Methyl Esters by Gas Chromatography with Highly Polar Capillary Columns. Journal of AOAC International, 104(2), 288–299. Available at: [Link]

-

Gallo, A., et al. (2020). Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods. Molecules, 25(14), 3305. Available at: [Link]

-

Christie, W. W. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. AOCS Lipid Library. Available at: [Link]

-

Gao, X., et al. (2019). Gas chromatography-mass spectrometry-based analytical strategies for fatty acid analysis in biological samples. Journal of Separation Science, 42(23), 3456–3467. Available at: [Link]

-

View of Synthesis And Characterization Of New Long Chain Aliphatic Polyesters Derived From Dicarboxylic Acid With Diols Using p-Toluene Sulfonic Acid As Catalyst. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Nonadecanoic Acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Nguyen, V. H., et al. (2020). 19-(Benzyloxy)-19-oxojolkinolide B (19-BJB), an ent-abietane diterpene diepoxide, inhibits the growth of bladder cancer T24 cells through DNA damage. PLoS ONE, 15(11), e0241163. Available at: [Link]

-

Bakherad, M., et al. (2022). Dicarboxylic Acid Monoesters in β- and δ-Lactam Synthesis. Molecules, 27(8), 2469. Available at: [Link]

-

Mecking, S., & Held, A. (2011). Long-chain linear C9 and C23 Monomers and Polycondensates from unsaturated fatty acid esters. Macromolecular Chemistry and Physics, 212(1), 17-25. Available at: [Link]

-

19-(bis(benzyloxy)phosphoryl)nonadecanoic acid. Pharmaffiliates. Available at: [Link]

-

Biotechnological synthesis of long‐chain dicarboxylic acids as building blocks for polymers. ResearchGate. Available at: [Link]

-

Long-chain dicarboxylic acids from plant oils. Fraunhofer IGB. Available at: [Link]

-

Reich, H. J. (2020). NMR Spectroscopy. Organic Chemistry Data. Available at: [Link]

-

Slanina, T., et al. (2022). Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α-Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 87(17), 11487–11497. Available at: [Link]

-

19-Hydroxy-nonadecanoic acid. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Turlapati, S. N. V. S. S., et al. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Available at: [Link]

-

Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis. Organic Syntheses. (2022), 99, 305-325. Available at: [Link]

-

Hill, N. J., & Barbaro, J. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(9), 3749–3754. Available at: [Link]

-

19-hydroxynonadecanoic acid. LIPID MAPS Structure Database (LMSD). Available at: [Link]

-

EPA/NIH Mass Spectral Data Base. GovInfo. Available at: [Link]

- Method for synthesizing benzoic acid compound by oxidizing benzyl alcohol compound under assistance of ultrasonic waves. Google Patents. (CN108467342B).

-

Al-Ostath, A. I., et al. (2025). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 30(14), 4887. Available at: [Link]

-

19:0; Nonadecanoic acid; NSC 11914. PlantFAdb. Available at: [Link]

-

NONADECYLIC ACID. Ataman Kimya. Available at: [Link]

Sources

- 1. Long-chain dicarboxylic acids from plant oils - Fraunhofer IGB [igb.fraunhofer.de]

- 2. journal.uokufa.edu.iq [journal.uokufa.edu.iq]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. researchgate.net [researchgate.net]

- 5. 19-(tert-Butoxy)-19-oxononadecanoic acid (1643852-37-2) for sale [vulcanchem.com]

- 6. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. files.eric.ed.gov [files.eric.ed.gov]

- 10. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jfda-online.com [jfda-online.com]

- 12. orgsyn.org [orgsyn.org]

Solubility Profile & Handling Guide: 19-(Benzyloxy)-19-oxononadecanoic Acid

[1]

Executive Summary

This technical guide details the solubility thermodynamics, solvent selection criteria, and purification protocols for 19-(benzyloxy)-19-oxononadecanoic acid (also known as Benzyl hydrogen nonadecanedioate).[1]

As a critical intermediate in the synthesis of long-acting albumin-binding therapeutics (e.g., fatty acid-acylated peptides similar to Semaglutide or Liraglutide), this molecule combines a lipophilic C17 polymethylene spacer with a polar carboxylic acid head and a semi-polar benzyl ester tail.[1] Its amphiphilic yet predominantly hydrophobic nature (

Physicochemical Characterization

Understanding the molecular architecture is the first step to predicting solvent interaction.[1]

-

Chemical Structure:

[1] -

Molecular Formula:

[1] -

Molecular Weight: ~418.6 g/mol [1]

-

Key Functional Groups:

-

Terminal Carboxylic Acid (

): Hydrogen bond donor/acceptor; enables solubility in basic aqueous buffers or polar organic solvents.[1] -

Benzyl Ester: Adds aromaticity and lipophilicity; susceptible to hydrogenolysis.[1]

-

Polymethylene Chain (

): Dominated by London dispersion forces; drives high solubility in non-polar and halogenated solvents.[1]

-

Predicted Solubility Parameters

| Parameter | Value (Approx) | Implication |

| LogP | 7.5 – 8.5 | Highly Lipophilic.[1] Insoluble in water; requires organic modifiers.[1] |

| Melting Point | 65 – 75 °C | Solid at room temperature.[1] Amenable to recrystallization.[1] |

| Polar Surface Area | ~63 Ų | Moderate polarity allows solubility in polar aprotic solvents (DMSO, DMF).[1] |

Solubility Profile in Organic Solvents[1][2]

The following classification guides solvent selection for reaction, extraction, and purification.

Class I: High Solubility (Reaction Media)

Solvents capable of dissolving >100 mg/mL at 25°C.[1]

-

Dichloromethane (DCM): The "Gold Standard" for dissolving this compound due to excellent interaction with both the alkyl chain and the benzyl group.[1]

-

Tetrahydrofuran (THF): Excellent solubilizer; preferred for reduction reactions or coupling where DCM is unsuitable.[1]

-

Chloroform: Similar performance to DCM but often avoided due to toxicity.[1]

-

Toluene: Good solubility, particularly at elevated temperatures (>40°C).[1] Useful for azeotropic drying.[1]

Class II: Temperature-Dependent Solubility (Recrystallization Candidates)

Solvents with moderate solubility at RT but high solubility at boiling point.[1]

-

Ethyl Acetate: The most robust solvent for recrystallization.[1] The compound is soluble hot but often crystallizes out upon cooling to 0–4°C.[1]

-

Acetonitrile: Poor solubility at RT; excellent for precipitating the product from crude reaction mixtures.[1]

-

Acetone: Soluble, but often holds impurities too well.[1] Best used in mixtures (e.g., Acetone/Hexane).[1]

-

Ethanol/Isopropanol: Soluble at 50–60°C. Can be used for recrystallization, though ester transesterification is a risk if heating is prolonged with acid catalysts.[1]

Class III: Low Solubility (Anti-Solvents)

Solvents dissolving <1 mg/mL at 25°C.[1]

-

Water: Completely insoluble at neutral/acidic pH.[1]

-

Hexane/Heptane: Low solubility at RT due to the polar carboxylic acid head group.[1] Soluble at reflux.[1] Excellent anti-solvent to force precipitation from DCM or Ethyl Acetate.[1]

-

Diethyl Ether: Moderate to low solubility; often insufficient for dissolving large synthesis batches.[1]

Visualization: Solvent Selection Strategy

The following diagram illustrates the logical flow for selecting solvents based on the experimental stage (Synthesis vs. Purification).

Caption: Decision matrix for solvent selection. Blue path indicates synthesis; Green/Yellow indicates purification logic.[1]

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to validate solubility in a new solvent lot.[1]

-

Preparation: Weigh approx. 50 mg of 19-(benzyloxy)-19-oxononadecanoic acid into a 4 mL glass vial.

-

Addition: Add the solvent of interest in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Thermal Stress: If insoluble at 25°C, heat to 50°C (or boiling point) to assess recrystallization potential.[1]

Protocol B: Purification by Recrystallization (Recommended)

Target Purity: >98% (HPLC)[1]

-

Dissolution: Dissolve crude solid in Ethyl Acetate (approx. 5–7 mL per gram of solid) at reflux (77°C). The solution should be clear.

-

Note: If particulates remain, perform a hot filtration.[1]

-

-

Nucleation: Remove from heat and allow to cool slowly to Room Temperature (RT) with gentle stirring.

-

Precipitation: Once at RT, transfer the flask to an ice bath (0–4°C) for 2 hours.

-

Troubleshooting: If no crystals form, add Heptane dropwise (up to 1:1 ratio v/v) to lower the solubility limit.[1]

-

-

Filtration: Filter the white crystalline solid using a vacuum Buchner funnel.

-

Wash: Wash the filter cake with cold Heptane (2x).

-

Drying: Dry under high vacuum (<5 mbar) at 30°C for 12 hours to remove residual solvent.

Applications in Synthesis

Solid Phase Peptide Synthesis (SPPS)

When using this molecule to derivatize lysine side chains on a resin (e.g., Rink Amide or Wang resin):

-

Solvent: DMF or NMP is required.[1]

-

Solubility Check: While soluble in DMF, the high lipophilicity can cause aggregation within the resin matrix.[1]

-

Recommendation: Use DCM/DMF (1:1) mixtures if the resin type (e.g., 2-CTC) tolerates DCM, to improve chain mobility and coupling efficiency.[1]

Coupling Reagents[1]

References

-

Cayman Chemical. (2024).[1][2] Nonadecanoic Acid Product Information & Solubility Data. Link

-

Sigma-Aldrich. (2024).[1] 19-(tert-Butoxy)-19-oxononadecanoic acid Safety & Properties. Link[1]

-

PubChem. (2025).[1][3] Monobenzyl phthalate (Analogous Benzyl Ester Solubility Data). Link[1]

-

VulcanChem. (2024).[1] Physicochemical Properties of Long-Chain Dicarboxylic Acid Monoesters. Link[1]

An In-Depth Technical Guide to the Mono-Benzyl Protection of Nonadecanedioic Acid

This guide provides a comprehensive technical overview for the selective mono-benzyl protection of nonadecanedioic acid, a critical process in the synthesis of complex molecules for pharmaceutical and materials science applications. It is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the principles and practical execution of this synthetic transformation.

Introduction: The Strategic Importance of Mono-Protection

Nonadecanedioic acid, a C19 α,ω-dicarboxylic acid, is a valuable linear building block. Its symmetrical nature, however, presents a challenge in synthetic chemistry: how to selectively modify one carboxylic acid terminus while leaving the other free for subsequent reactions. Mono-protection is the key strategy to overcome this hurdle, enabling the construction of bifunctional molecules with distinct chemical handles.

The choice of the protecting group is paramount. The benzyl group is an excellent candidate for protecting carboxylic acids due to its general stability under a wide range of reaction conditions, including mildly acidic and basic environments, and its susceptibility to facile cleavage by catalytic hydrogenolysis. This orthogonality allows for the selective deprotection of the benzyl ester without affecting other sensitive functional groups that may be present in the molecule.

This guide will detail two distinct and reliable methods for the mono-benzyl protection of nonadecanedioic acid, providing not only step-by-step protocols but also the underlying scientific rationale for the experimental design.

Method 1: The Classic Approach - Fischer-Speier Esterification

The Fischer-Speier esterification is a cornerstone of organic synthesis, relying on the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester.[1][2] By carefully controlling the stoichiometry of the reactants, it is possible to favor the formation of the monoester over the diester.

Causality Behind Experimental Choices

In this method, nonadecanedioic acid is treated with a near-equimolar amount of benzyl alcohol in the presence of a catalytic amount of a strong acid, typically sulfuric acid or p-toluenesulfonic acid.[3] The reaction is driven to completion by the removal of water, a byproduct of the esterification, often accomplished by azeotropic distillation using a Dean-Stark apparatus. The use of a large excess of the dicarboxylic acid relative to the alcohol would also favor mono-esterification, but this can complicate purification. A slight excess of the diacid is often a good compromise.

The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon.[4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. A series of proton transfers and the elimination of a water molecule yield the ester.

Experimental Protocol: Fischer-Speier Mono-Benzylation

Materials:

-

Nonadecanedioic acid (1 equivalent)

-

Benzyl alcohol (0.9 equivalents)

-

p-Toluenesulfonic acid monohydrate (0.05 equivalents)

-

Toluene (solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate (eluents)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap, a condenser, and a magnetic stir bar, add nonadecanedioic acid, benzyl alcohol, p-toluenesulfonic acid monohydrate, and toluene.

-

Heat the reaction mixture to reflux. The toluene-water azeotrope will collect in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC), observing the consumption of the starting materials and the appearance of the monoester and diester products.

-

Once the reaction is complete (typically when the theoretical amount of water has been collected or TLC indicates optimal monoester formation), cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove unreacted diacid and the catalyst), water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

-

Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane to separate the unreacted diacid, the desired monoester, and the diester byproduct.

Caption: Workflow for Fischer-Speier Mono-Benzylation.

Method 2: A Modern Approach - Selective Mono-Esterification via a Shielding Effect

Recent advancements in organic synthesis have led to methods that offer greater selectivity in mono-esterification. Inspired by a one-step method for the mono-esterification of long-chain dicarboxylic acids using lithium chloride, this approach is adapted for benzyl ester formation.[6][7]

Causality Behind Experimental Choices

This method posits that a metal salt, such as lithium chloride, can coordinate to one of the carboxylic acid groups of the dicarboxylic acid. This coordination effectively "shields" one end of the molecule, making it less available for esterification. The remaining, uncoordinated carboxylic acid group is then activated and reacts with the alcohol to form the monoester. While the original literature focuses on tert-butyl esters using trifluoroacetic anhydride (TFAA) as an activator, the principle can be adapted for benzyl ester synthesis using a suitable activating agent for the carboxylic acid in the presence of benzyl alcohol.

Experimental Protocol: Selective Mono-Benzylation with LiCl

Materials:

-

Nonadecanedioic acid (1 equivalent)

-

Lithium chloride (LiCl), anhydrous (1.1 equivalents)

-

Benzyl alcohol (1.2 equivalents)

-

A suitable coupling agent (e.g., DCC - N,N'-Dicyclohexylcarbodiimide, or EDC - 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.1 equivalents)

-

A suitable catalyst (e.g., DMAP - 4-Dimethylaminopyridine) (0.1 equivalents)

-

Anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Dilute aqueous hydrochloric acid (e.g., 1 M HCl)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dry nonadecanedioic acid and lithium chloride under high vacuum before use.

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add nonadecanedioic acid, anhydrous lithium chloride, and the anhydrous aprotic solvent.

-

Stir the suspension at room temperature for a designated period (e.g., 1-2 hours) to allow for the coordination of LiCl to one of the carboxylic acid groups.

-

Add the coupling agent, DMAP, and benzyl alcohol to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).

-

Transfer the filtrate to a separatory funnel and wash with dilute HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

Caption: Workflow for Selective LiCl-Mediated Mono-Benzylation.

Data Presentation: A Comparative Overview

| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Selective Mono-Esterification with LiCl |

| Reagents | Nonadecanedioic acid, Benzyl alcohol, p-TsOH | Nonadecanedioic acid, Benzyl alcohol, LiCl, Coupling Agent, DMAP |

| Stoichiometry | Near-equimolar diacid to alcohol | Slight excess of alcohol and coupling agent |

| Temperature | Reflux (e.g., Toluene, ~111 °C) | Room Temperature |

| Selectivity | Moderate, requires careful control | Potentially high due to shielding effect |

| Byproducts | Water, Diester | Coupling agent byproduct (e.g., DCU), Diester |

| Purification | Column chromatography | Filtration followed by column chromatography |

Characterization of Mono-Benzyl Nonadecanedioate

Confirmation of the successful synthesis and purity of the mono-benzyl protected nonadecanedioic acid is achieved through a combination of standard analytical techniques.[8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group, typically a multiplet in the aromatic region (δ 7.2-7.4 ppm) and a singlet for the benzylic methylene protons (-CH₂-) around δ 5.1 ppm.[11] The aliphatic chain protons will appear as a series of multiplets in the upfield region (δ 1.2-2.4 ppm). The presence of a broad singlet corresponding to the free carboxylic acid proton (-COOH) at the other end of the chain, typically downfield (δ > 10 ppm), is a key indicator of the mono-protected product.

-

¹³C NMR: The carbon NMR spectrum will show a carbonyl signal for the ester at approximately δ 174 ppm and another for the free carboxylic acid at a slightly different chemical shift, often around δ 180 ppm. The benzylic carbon will appear around δ 66 ppm, and the aromatic carbons will be in the δ 127-136 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorptions include:

-

A broad O-H stretch from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A sharp C=O stretch from the ester carbonyl group around 1735 cm⁻¹.

-

Another C=O stretch from the carboxylic acid carbonyl, often appearing around 1710 cm⁻¹.

-

C-O stretching vibrations for the ester in the 1100-1300 cm⁻¹ region.

-

Aromatic C-H and C=C stretching vibrations from the benzyl group.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the mono-benzyl nonadecanedioate. The molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺) should correspond to the calculated molecular weight. Fragmentation patterns may show the loss of the benzyl group or other characteristic fragments of the long aliphatic chain.

Caption: Chemical transformation in mono-benzyl protection.

References

-

Li, J. et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. RSC. [Link]

-

Li, J. et al. (2025). LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. ResearchGate. [Link]

-

Wikipedia. (n.d.). Fischer–Speier esterification. Wikipedia. [Link]

- Shionogi & Co., Ltd. (1990). Mono esters of dicarboxylic acids, their preparation and use.

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Organic Chemistry Portal. [Link]

- Dainippon Ink and Chemicals, Inc. (2002). Process for preparation of dicarboxylic acid monoesters.

-

Shionogi & Co., Ltd. (1995). Mono esters of dicarboxylic acids, their preparation and use. European Patent Office. [Link]

- Houben-Weyl. (n.d.). Substituted Benzyl Esters. Thieme.

-

Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. OperaChem. [Link]

- Asahi Kasei Kogyo Kabushiki Kaisha. (1981). Process for purifying esters.

-

Vaia. (n.d.). The IR, NMR, and mass spectra are provided for an organic compound. Vaia. [Link]

-

Chemistry Steps. (2021). Fischer Esterification. Chemistry Steps. [Link]

-

Zarei, A. et al. (n.d.). Highly selective mono-N-benzylation and amidation of amines with alcohols or carboxylic acids using the Ph2PCl/I2/imidazole reagent system. ResearchGate. [Link]

-

UniversalClass. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. UniversalClass. [Link]

-

Al-Zoubi, R. M. et al. (n.d.). A Tuneable Method for N-Debenzylation of Benzylamino Alcohols. University of Durham. [Link]

-

Mallesha, N. et al. (n.d.). A Simple and Convenient Protocol for the Selective Mono Debenzylation of Dibenzylamines using 10% Pd/C and HCOONH4. ResearchGate. [Link]

-

Reich, H. (2020). NMR Spectroscopy. University of Wisconsin. [Link]

-

Pozsgay, V. (n.d.). Selective oxidative debenzylation of mono- and oligosaccharides in the presence of azides. Royal Society of Chemistry. [Link]

-

Mallesha, N. et al. (n.d.). A SIMPLE AND CONVENIENT PROTOCOL FOR THE SELECTIVE MONO DEBENZYLATION OF DIBENZYLAMINES USING 10% Pd/C AND HCOONH4. International Journal of Chemistry Research. [Link]

-

Islam, M. S. et al. (n.d.). Benzylation and 1D NMR spectroscopic studies of some phenolic aldehydes. ResearchGate. [Link]

-

CUNY Manifold. (n.d.). Chapter 6 Structural Identification of Organic Compounds: IR and NMR Spectroscopy. CUNY Manifold. [Link]

-

Barbe, S. et al. (n.d.). Benzyl β-malolactonate: synthesis, copolymerization and design of novel biodegradable macromolecular surfactants. Semantic Scholar. [Link]

-

Padhy, G. K. et al. (2016). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Scholars Research Library. [Link]

-

ResearchGate. (2025). Enzymatic synthesis of benzyl benzoate using different acyl donors: Comparison of solvent-free reaction techniques. ResearchGate. [Link]

-

Qualitas. (2020). Green and Direct Synthesis of Benzaldehyde and Benzyl Benzoate in One Pot. qualitas1998.net. [Link]

Sources

- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 2. Fischer Esterification [organic-chemistry.org]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. One moment, please... [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. vaia.com [vaia.com]

- 9. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]

- 10. cuny.manifoldapp.org [cuny.manifoldapp.org]

- 11. US6355830B1 - Process for preparation of dicarboxylic acid monoesters - Google Patents [patents.google.com]

Precision Desymmetrization: A Technical Guide to Selective Mono-Esterification of LCDAs

Executive Summary

The selective mono-esterification of long-chain dicarboxylic acids (LCDAs,

This guide details two field-proven, high-fidelity protocols to break this symmetry: Biocatalytic Desymmetrization using immobilized lipases and Chemo-selective Shielding using Lithium Chloride (LiCl) mediation. These methods shift the reaction from thermodynamic equilibrium to kinetic control, achieving mono-ester selectivities exceeding 90%.

Part 1: The Symmetry Challenge (Thermodynamics vs. Kinetics)

In a homogeneous solution, the two carboxyl groups of an LCDA (e.g., Octadecanedioic acid) are chemically equivalent. As esterification proceeds, the formation of the monoester (

To achieve high selectivity, we must create a micro-environment where the second carboxyl group is either physically inaccessible or electronically deactivated after the first esterification event.

Visualization: The Statistical Trap vs. Kinetic Precision

Figure 1: Comparison of statistical probability distribution versus controlled desymmetrization pathways.

Part 2: Biocatalytic Desymmetrization (The Gold Standard)

The most reliable method for industrial scaling is enzymatic catalysis using Candida antarctica Lipase B (CAL-B) , commercially available as Novozym 435.

Mechanism of Action

Lipases operate at the interface of hydrophobic and hydrophilic phases. The enzyme's active site accommodates the long alkyl chain. Crucially, once the mono-ester is formed, the increased hydrophobicity and steric bulk of the ester group often prevent the molecule from re-entering the active site in the correct orientation for the second esterification, effectively stopping the reaction at the mono-stage.

Protocol A: CAL-B Mediated Synthesis in Hydrophobic Media

Target: Dodecanedioic acid monomethyl ester (or similar).

Reagents:

-

Substrate: Dodecanedioic acid (10 mmol)

-

Alcohol: Methanol (30 mmol, 3 eq)

-

Catalyst: Novozym 435 (10% w/w relative to substrate)

-

Solvent: Isooctane or tert-Amyl alcohol (Hydrophobicity is key to preserve enzyme activity).

Step-by-Step Workflow:

-

Equilibration: Dissolve the dicarboxylic acid in isooctane at 45°C. Note: Long-chain acids (C16+) may require tert-butanol or tert-amyl alcohol for solubility.

-

Catalyst Addition: Add Novozym 435 beads. Ensure gentle stirring (overhead stirrer preferred) to avoid pulverizing the catalyst beads.

-

Reaction: Maintain 45°C for 6–8 hours.

-

Critical Insight: Do not use a large excess of methanol. High concentrations of short-chain alcohols can strip the essential water layer from the enzyme, deactivating it. Add methanol stepwise if scale is >100g.

-

-

Filtration: Filter off the enzyme beads (can be recycled 5-10 times).

-

Purification (Self-Validating):

-

Dissolve crude mixture in diethyl ether.

-

Wash with 5%

(aq). -

Phase Split: The Diester stays in organic; Monoester and Diacid move to aqueous (as salts).

-

Separate aqueous layer, acidify to pH 2 with HCl.

-

Extract with ether. The Diacid is often insoluble in ether/water interface or precipitates, while Monoester extracts cleanly.

-

Diagram: Enzymatic Cycle

Figure 2: The catalytic cycle of CAL-B, highlighting the steric rejection of the monoester to prevent diester formation.

Part 3: Chemo-Selective Shielding (The Innovator)

For scenarios where enzymes are too costly or substrates are incompatible, the LiCl-Mediated Shielding method is a powerful chemical alternative, particularly for creating tert-butyl esters used in peptide synthesis (Semaglutide side chains).

Mechanism: The Lithium Pincer

Lithium chloride (LiCl) coordinates with the carboxyl groups. In non-polar solvents, LiCl facilitates the formation of a mono-activated anhydride (using Trifluoroacetic Anhydride - TFAA). The lithium ion effectively "shields" one carboxyl group via coordination, or precipitates the mono-lithium salt, preventing the second group from reacting.

Protocol B: LiCl/TFAA Driven Mono-Esterification

Target: Hexadecanedioic acid mono-tert-butyl ester.

Reagents:

-

Substrate: Hexadecanedioic acid (1.0 eq)

-

Reagent: Trifluoroacetic anhydride (TFAA) (1.0 eq)

-

Additive: LiCl (1.5 eq)

-

Alcohol: tert-Butanol (excess)

-

Solvent: Toluene/THF mixture.

Step-by-Step Workflow:

-

Activation: Dissolve diacid and LiCl in Toluene/THF. Cool to 0°C.

-

Anhydride Formation: Add TFAA dropwise. The reaction forms a mixed anhydride.[1]

-

Mechanistic Note: The Li+ ion coordinates with the distal carboxyl group, reducing its nucleophilicity or solubility, thereby directing TFAA to activate only one side.

-

-

Esterification: Add tert-butanol. The activated mixed anhydride reacts to form the ester.

-

Quench: Add water to hydrolyze any remaining anhydride.

-

Workup: Standard extraction. The selectivity often exceeds 20:1 (Mono:Di).

Part 4: Data Summary & Comparison

| Feature | Biocatalysis (CAL-B) | Chemical Shielding (LiCl) | Classical Acid Catalysis |

| Selectivity (Mono:Di) | High (>95:5) | High (~20:1 to 50:1) | Low (Statistical ~2:1) |

| Substrate Scope | C10–C22 (Linear) | C12–C22 (Linear/Branched) | Universal |

| Reaction Time | 6–24 Hours | 1–4 Hours | 4–12 Hours |

| Purification | Filtration (Enzyme) | Aqueous Extraction | Chromatography Required |

| Cost Driver | Enzyme (Recyclable) | Reagents (TFAA, LiCl) | Solvent/Purification |

| Primary Use Case | Green Chemistry, Fragrances | Drug Intermediates (t-Bu esters) | Low-cost bulk commodities |

Part 5: Industrial Case Study – GLP-1 Agonists

Context: Semaglutide contains a C18 fatty diacid side chain (Octadecanedioic acid). One end attaches to the lysine of the peptide linker, while the other must remain a free acid to bind serum albumin (prolonging half-life).

Synthesis Strategy:

-

Starting Material: 1,18-Octadecanedioic acid.

-

Process: Mono-protection using the LiCl/TFAA method to install a tert-butyl ester on one side.[1]

-

Coupling: The free acid side is activated (e.g., NHS-ester) and coupled to the peptide linker.

-

Deprotection: The tert-butyl group is removed with TFA/DCM in the final step, revealing the terminal acid.

Why this matters: Using a statistical mixture here would result in "double-linked" peptides (dimers) or unreacted peptides, causing nightmare scenarios in HPLC purification of the final API. High-fidelity mono-esterification upstream saves millions in downstream processing.

Part 6: References

-

Enzymatic Selectivity: Patel, R. N. (2018).[2] "Biocatalytic synthesis of chiral pharmaceutical intermediates." Coordination Chemistry Reviews. (Review of CAL-B applications in selective esterification).

-

LiCl Method: Wang, Y., et al. (2025).[1] "LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids."[1] Royal Society of Chemistry (RSC) Advances.

-

Novozym 435 Protocol: Adlercreutz, P. (2013). "Immobilised lipases in organic media." Chemical Society Reviews. (Foundational text on hydrophobic solvent choice).

-

GLP-1 Synthesis: Lau, J., et al. (2015). "Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide."[3][4] Journal of Medicinal Chemistry.

-

Statistical Distribution: Vogel, A. I. "Vogel's Textbook of Practical Organic Chemistry." (Classical reference for statistical esterification yields).

Sources

19-(Benzyloxy)-19-oxononadecanoic Acid: Technical Guide for Drug Development

Executive Summary

19-(Benzyloxy)-19-oxononadecanoic acid (also known as Monobenzyl Nonadecanedioate ) is a specialized heterobifunctional chemical intermediate primarily utilized in the synthesis of long-acting peptide therapeutics. It serves as a critical building block for introducing albumin-binding moieties (ABMs) into biologics, particularly GLP-1 receptor agonists and insulin analogs.

By providing a C19 fatty acid chain with orthogonal protection—a free carboxylic acid at the proximal end and a benzyl-protected carboxylate at the distal end—this molecule allows for the precise, regioselective attachment of albumin-binding domains to lysine residues of therapeutic peptides. The resulting "fatty acid acylation" strategy extends the plasma half-life of drugs from minutes to days or weeks by promoting reversible association with Human Serum Albumin (HSA).

Part 1: Chemical Identity & Properties

Structural Analysis

The molecule belongs to the class of long-chain dicarboxylic acid monoesters . Its odd-numbered carbon chain (C19) distinguishes it from the more common C16 (palmitic-derived) and C18 (stearic-derived) analogs, offering unique pharmacokinetic (PK) fine-tuning capabilities.

| Property | Specification |

| IUPAC Name | 19-(Benzyloxy)-19-oxononadecanoic acid |

| Common Name | Monobenzyl nonadecanedioate |

| CAS Number | Not widely listed; Analogous to 1643852-37-2 (t-Butyl variant) |

| Molecular Formula | C₂₆H₄₂O₄ |

| Molecular Weight | ~418.61 g/mol |

| Functional Groups | Proximal: Carboxylic Acid (COOH)Distal: Benzyl Ester (COOBn)Backbone: C19 Alkylene Chain |

| Solubility | Soluble in DCM, THF, DMF; Insoluble in water |

Orthogonal Protection Logic

The structural utility of this intermediate lies in the differential reactivity of its termini:

-

Proximal End (COOH): Available for activation (e.g., NHS ester, HOBt/DIC) and coupling to the

-amine of a Lysine residue on the peptide backbone. -

Distal End (COOBn): Stable to acidic conditions (TFA) used in Boc/Fmoc peptide synthesis but removable via catalytic hydrogenolysis (Pd/C, H₂).

-

Advantage: Unlike t-butyl esters (removed by acid), the benzyl ester allows for "on-resin" synthesis where the peptide side chain is built without prematurely exposing the distal acid, or "off-resin" deprotection that avoids harsh acid cocktails.

-

Part 2: Synthesis & Production

The synthesis of odd-numbered dicarboxylic acid derivatives typically requires carbonylation chemistry, as they are not abundant in natural plant oils.

Industrial Route: Isomerizing Alkoxycarbonylation

The most scalable route involves the conversion of renewable C18 feedstocks (like methyl oleate) into C19 diesters.

-

Feedstock: High-oleic sunflower oil (Methyl Oleate).

-

Carbonylation: Reaction with CO and MeOH using a Palladium catalyst (e.g., Pd-phosphine complex). The catalyst promotes isomerization of the double bond to the terminal position followed by carbonylation.

-

Product: Dimethyl 1,19-nonadecanedioate.

-

Desymmetrization: Enzymatic hydrolysis or statistical mono-hydrolysis yields the mono-acid, which is then selectively benzylated.

Laboratory Scale Synthesis (Statistical)

For research applications, a statistical esterification is often employed.

Protocol:

-

Starting Material: 1,19-Nonadecanedioic acid (Commercial C19 diacid).

-

Reaction: Reflux with Benzyl Alcohol (1.0 eq) and acid catalyst (p-TsOH) in Toluene with Dean-Stark trap.

-

Purification: The mixture (Diacid : Monoester : Diester) is separated via Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient). The monoester elutes between the non-polar diester and polar diacid.

Caption: Synthesis pathway from renewable oleic acid feedstock to the target mono-benzyl ester intermediate.

Part 3: Applications in Drug Development

Mechanism: Albumin Binding for Half-Life Extension

This molecule is the precursor to the "fatty acid side chain" found in drugs like Semaglutide or Liraglutide .

-

The Problem: Peptides are rapidly cleared by the kidneys (filtration) and enzymes (DPP-4).

-

The Solution: Attaching a C19 diacid chain allows the drug to bind non-covalently to Human Serum Albumin (HSA). HSA acts as a depot, reducing renal clearance and protecting against enzymatic degradation.

-

Why C19? Chain length correlates with albumin affinity. C18 (stearic) is standard; C19 offers slightly higher hydrophobicity and binding affinity, potentially extending half-life further or altering biodistribution.

Coupling Workflow

The 19-(benzyloxy)-19-oxononadecanoic acid is rarely used alone. It is typically part of a linker system involving a spacer (e.g.,

Step-by-Step Protocol: Solid Phase Peptide Synthesis (SPPS)

-

Resin Loading: Peptide backbone is synthesized on Rink Amide resin.

-

Spacer Coupling: Fmoc-Glu-OtBu or Fmoc-PEG2-OH is coupled to the target Lysine side chain (selectively deprotected).

-

Fatty Acid Coupling:

-

Activate 19-(benzyloxy)-19-oxononadecanoic acid (3 eq) with HATU (2.9 eq) and DIPEA (6 eq) in DMF.

-

Add to resin and shake for 2 hours at Room Temp.

-

Result: The C19 chain is attached via an amide bond. The distal end is COOBn.

-

-

Cleavage & Global Deprotection:

-

Treat resin with TFA/TIS/H₂O (95:2.5:2.5). This cleaves the peptide from the resin and removes Boc/tBu groups.

-

Crucial Note: The Benzyl ester (Bn) is stable to TFA. The peptide now has a protected C19 tail.

-

-

Final Deprotection (Hydrogenolysis):

-

Dissolve peptide in MeOH/H₂O.

-

Add Pd/C catalyst and apply H₂ atmosphere (balloon).

-

Monitor conversion of -COOBn to -COOH via LC-MS.

-

Filter catalyst and lyophilize.

-

Caption: Workflow for conjugating the C19 intermediate to a therapeutic peptide and subsequent activation.

Part 4: Quality Control & Analytics

To ensure the integrity of this intermediate in GMP environments, the following specifications are recommended:

| Test | Method | Acceptance Criteria |

| Identity | ¹H-NMR (CDCl₃) | Characteristic multiplets: |

| Purity | HPLC (C18, ACN/H₂O) | > 97.0% (Area normalization). Major impurity: Diacid (hydrolysis) or Diester. |

| Mass Spec | ESI-MS (+) | |

| Residual Solvents | GC-HS | Toluene < 890 ppm (if used in synthesis). |

References

-

Synthesis of Long-Chain Dicarboxylic Acids

-

Title: Isomerizing Alkoxycarbonylation of Methyl Oleate.[1]

- Source:ACS Sustainable Chemistry & Engineering (2021).

- Context: Describes the Pd-catalyzed route to C19 diesters

-

-

GLP-1 Acylation Strategy

- Title: Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.

- Source:Journal of Medicinal Chemistry (2015).

- Context: foundational paper describing the use of C18 diacids for albumin binding; C19 is a direct homolog.

-

Orthogonal Protection in Peptide Synthesis

- Title: Protecting Groups in Organic Synthesis (Wuts & Greene).

- Source: Wiley Online Library.

- Context: Standard reference for Benzyl vs. t-Butyl orthogonality.

Sources

Biological Activity and Therapeutic Potential of Long-Chain Fatty Acid Monoesters: A Technical Guide

Executive Summary

Long-chain fatty acid monoesters (LCFAMEs) represent a structurally diverse class of lipids that transcend their traditional roles as metabolic intermediates and cellular building blocks. Comprising monoacylglycerols (MAGs), sugar esters, and ethyl esters, these molecules exhibit potent, highly specific biological activities. As a Senior Application Scientist, I approach LCFAMEs not merely as biochemical entities, but as tunable pharmacological tools. By manipulating the acyl chain length and the esterified headgroup, researchers can selectively target endocannabinoid receptors for neuro-immunomodulation or disrupt bacterial plasma membranes to combat antimicrobial resistance. This whitepaper deconstructs the mechanistic biology of LCFAMEs and provides field-proven, self-validating protocols for their experimental evaluation.

Structural Dynamics and Target Specificity

The biological activity of an LCFAME is strictly governed by its structural geometry—specifically, the length and saturation of its hydrophobic tail paired with its hydrophilic headgroup. This structure-function relationship dictates whether the molecule acts as a receptor ligand or a membrane disruptor.

-

The "Goldilocks" Chain Length for Antimicrobials: Glycerol monolaurate (GML), a monoester of lauric acid (C12:0), exhibits optimal antibacterial properties. The 12-carbon chain is precisely the length required to span one-half of a bacterial lipid bilayer[1]. Monoesters with longer or shorter chains rapidly lose their ability to intercalate and disrupt the membrane potential[1].

-

Receptor-Specific Conformations: Conversely, 2-arachidonoylglycerol (2-AG), an ester of arachidonic acid (C20:4), requires a long, polyunsaturated chain to achieve high-affinity binding within the deep hydrophobic pockets of G-protein-coupled receptors (GPCRs)[2].

Endocannabinoid Signaling: The 2-AG Axis

2-Arachidonoylglycerol (2-AG) is the most abundant endogenous ligand for the cannabinoid receptors CB1 and CB2[2]. Unlike classical neurotransmitters stored in vesicles, 2-AG is synthesized "on-demand" from membrane phospholipids via the action of diacylglycerol lipase (DAGL) and is rapidly degraded by monoacylglycerol lipase (MAGL)[3].

In immunological and neurological research, 2-AG is a critical target for modulating inflammation, pain, and energy homeostasis. Because 2-AG acts as a full, high-affinity agonist for both CB1 and CB2, understanding its synthesis and degradation kinetics is paramount for drug development[2].

Fig 1. Biosynthesis, signaling, and degradation pathway of the endocannabinoid 2-AG.

Antimicrobial Mechanisms: Membrane Dissipation by GML

While 2-AG acts via specific receptors, other LCFAMEs like Glycerol Monolaurate (GML) operate through biophysical membrane disruption. GML demonstrates potent antimicrobial activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentrations (MIC) typically ranging from 10 to 25 µg/mL[4].

GML intercalates into the bacterial plasma membrane, leading to the dissipation of the transmembrane potential[1]. This biophysical disruption halts ATP production and effectively blocks the signal transduction pathways required for the synthesis of exotoxins, such as Toxic Shock Syndrome Toxin-1 (TSST-1)[1]. Furthermore, targeted delivery systems utilizing medium-chain fatty acid ethyl esters (e.g., octanoic acid ethyl ester) have shown selective antimicrobial activation; they remain inactive until hydrolyzed by specific fungal enzymes (like those in Malassezia), releasing the active fatty acid directly at the site of infection[5].

Fig 2. Self-validating flow cytometry workflow for measuring GML-induced membrane dissipation.

Quantitative Data Summary

To guide experimental design, the table below consolidates the primary biological targets, activity metrics, and mechanisms of action for key LCFAMEs discussed in this whitepaper.

| Compound | Chemical Class | Primary Target | Key Activity Metric | Mechanism of Action |

| 2-Arachidonoylglycerol (2-AG) | Monoacylglycerol (C20:4) | CB1 / CB2 Receptors | Full agonist of endocannabinoid receptors; immunomodulatory. | |

| Glycerol Monolaurate (GML) | Monoacylglycerol (C12:0) | Bacterial Membrane | MIC 10-25 µg/mL | Membrane potential dissipation; inhibition of TSST-1 production. |

| Octanoic Acid Ethyl Ester | Fatty Acid Ethyl Ester (C8:0) | Malassezia spp. | MIC 5-10 mmol/L | Prodrug mechanism; selective enzymatic hydrolysis activates fungicidal activity. |

Self-Validating Experimental Protocols

To ensure robust, reproducible data, experimental workflows must be designed as self-validating systems. The following protocols incorporate strict causality-driven steps and internal controls.

Protocol 1: Quantification of 2-AG via LC-MS/MS

Causality Rationale: 2-AG is chemically unstable and rapidly isomerizes to 1-arachidonoylglycerol (1-AG) via acyl migration in aqueous, neutral, or basic environments. To accurately quantify the biologically active 2-AG, extraction must be performed rapidly under mildly acidic conditions to "freeze" the equilibrium. Self-Validation: The addition of a deuterated internal standard (2-AG-d5) prior to extraction accounts for any degradation or loss during sample preparation and corrects for matrix suppression during mass spectrometry ionization.

-

Sample Quenching: Rapidly harvest cells/tissue and immediately homogenize in ice-cold acetonitrile containing 0.1% formic acid (to prevent acyl migration).

-

Internal Standard Addition: Spike the homogenate with 50 ng/mL of 2-AG-d5. (Validation step: Recovery of 2-AG-d5 must be >80% for the run to be accepted).

-

Lipid Extraction: Add chloroform and LC-MS grade water to induce phase separation (Folch method). Vortex vigorously for 5 minutes at 4°C.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully extract the lower organic phase.

-

Drying and Reconstitution: Evaporate the organic phase under a gentle stream of nitrogen gas. Reconstitute the lipid pellet in 50 µL of methanol.

-

LC-MS/MS Analysis: Inject onto a C18 reverse-phase column. Monitor the MRM transitions for 2-AG (m/z 379.3 -> 287.2) and 2-AG-d5 (m/z 384.3 -> 287.2).

Protocol 2: Membrane Potential Dissipation Assay for GML

Causality Rationale: Traditional MIC assays only measure bacterial death, failing to capture the mechanism of action. Using the fluorescent dye DiOC2(3) allows real-time tracking of membrane potential. The dye emits green fluorescence in all cells but shifts to red fluorescence as it aggregates in highly energized (polarized) cells. GML treatment should collapse this red/green ratio. Self-Validation: The inclusion of CCCP (carbonyl cyanide m-chlorophenyl hydrazone), a known proton ionophore, serves as an absolute positive control. If CCCP fails to depolarize the membrane (drop the red/green ratio), the dye or cytometer calibration is flawed, invalidating the assay.

-

Culture Preparation: Grow Staphylococcus aureus (e.g., ATCC 29213) in Mueller-Hinton broth to the mid-logarithmic phase (

~ 0.5). -

Washing: Centrifuge and resuspend the bacterial pellet in a buffered assay solution (e.g., PBS with 5 mM glucose to maintain energization) to a concentration of

CFU/mL. -

Treatment: Aliquot the suspension into three groups:

-

Negative Control: Vehicle only (e.g., 0.1% DMSO).

-

Positive Control: 10 µM CCCP (Self-validation standard).

-

Experimental: 25 µg/mL GML.

-

-

Incubation: Incubate all samples at 37°C for 30 minutes.

-

Dye Staining: Add 30 µM DiOC2(3) to all samples. Incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry: Excite samples with a 488 nm laser. Record fluorescence in the green (FITC) and red (PE/Texas Red) channels. Calculate the Red/Green mean fluorescence intensity (MFI) ratio. A significant drop in the ratio compared to the negative control confirms membrane potential dissipation.

References

-

Glycerol monolaurate inhibits Francisella novicida growth and is produced intracellularly in an ISG15-dependent manner. MicroPublication Biology. 1

-

Interleukin-2 Suppression by 2-Arachidonyl Glycerol Is Mediated through Peroxisome Proliferator-Activated Receptor γ Independently of Cannabinoid Receptors 1 and 2. Journal of Pharmacology and Experimental Therapeutics. 6

-

Structure and Dynamics of an Archeal Monoglyceride Lipase from Palaeococcus ferrophilus as Revealed by Crystallography and In Silico Analysis. International Journal of Molecular Sciences. 3

-

Unexpected Efficacy of Albumin-bound Glycerol Monolaurate Against Carbapenem-Resistant and Vancomycin-Resistant Bacteria. Infection and Drug Resistance. 4

-

Medium chain fatty acid ethyl esters - activation of antimicrobial effects by Malassezia enzymes. Mycoses. 5

Sources

- 1. Glycerol monolaurate inhibits Francisella novicida growth and is produced intracellularly in an ISG15-dependent manner | microPublication [micropublication.org]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. Structure and Dynamics of an Archeal Monoglyceride Lipase from Palaeococcus ferrophilus as Revealed by Crystallography and In Silico Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. Medium chain fatty acid ethyl esters - activation of antimicrobial effects by Malassezia enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Redirecting [linkinghub.elsevier.com]

using 19-(benzyloxy)-19-oxononadecanoic acid as a linker in bioconjugation

Executive Summary

This Application Note details the utilization of 19-(benzyloxy)-19-oxononadecanoic acid (Bn-C19-diacid) as a critical heterobifunctional linker for the synthesis of long-acting peptide therapeutics.

In the development of biologics like GLP-1 receptor agonists (e.g., analogs of Semaglutide or Liraglutide), the incorporation of long-chain fatty diacids is a proven strategy to extend serum half-life.[1] This molecule features a C19 aliphatic chain terminated by a benzyl-protected carboxyl group. The hydrophobic chain promotes non-covalent binding to Human Serum Albumin (HSA), while the benzyl protection allows for orthogonal chemical handling during conjugation, preventing unwanted polymerization or side reactions.

Key Applications:

-

Albumin Binding: Facilitates high-affinity binding to HSA Site II, extending in vivo circulation time from minutes to days/weeks.

-

Orthogonal Synthesis: The benzyl ester is stable under standard Fmoc-SPPS coupling and TFA cleavage conditions (unlike t-butyl esters), enabling "global deprotection" strategies or post-cleavage functionalization via catalytic hydrogenolysis.

Chemical Profile & Mechanism

Molecule Overview

-

Systematic Name: 19-(Benzyloxy)-19-oxononadecanoic acid

-

Molecular Structure:

-

Role: The free carboxylic acid (C1) is activated for attachment to the drug payload (typically a Lysine

-amine). The benzyl-protected end (C19) acts as a masked anion. Upon deprotection, the terminal carboxylate provides the electrostatic anchor required for HSA binding.

Mechanism of Action: The "Albumin Depot" Effect

Therapeutic peptides are rapidly cleared via renal filtration (

-

Injection: The lipidated peptide enters the bloodstream.

-

Binding: The C19 hydrophobic chain inserts into the hydrophobic pockets of HSA (primarily Sudlow Site II), while the terminal carboxylate (after deprotection) forms salt bridges with polar residues (e.g., Lys, Arg) in the pocket.

-

Protection: The bulky albumin molecule (66 kDa) prevents renal filtration of the peptide and protects it from enzymatic degradation (DPP-4), significantly extending

.

Experimental Workflow

The following diagram illustrates the conjugation logic, assuming a solution-phase coupling to a peptide backbone.

Figure 1: Workflow for synthesizing albumin-binding peptide conjugates using the Bn-C19 linker.

Detailed Protocol

Phase 1: Activation of the Linker

Objective: Convert the free carboxylic acid at position 1 into an N-hydroxysuccinimide (NHS) ester for amine reactivity.

Materials:

-

19-(Benzyloxy)-19-oxononadecanoic acid (1.0 eq)

-

N-Hydroxysuccinimide (NHS) (1.2 eq)

-

EDC

HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq) -

Solvent: Anhydrous Dichloromethane (DCM) or DMF.

Procedure:

-

Dissolve the C19 linker in anhydrous DCM (concentration ~0.1 M).

-

Add NHS followed by EDC

HCl under nitrogen atmosphere. -

Stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC or LC-MS (shift in mass corresponding to +97 Da for NHS).

-

Workup: Dilute with DCM, wash with 0.1 M HCl, saturated

, and brine. Dry over -

Note: The Benzyl ester at C19 remains stable during this activation.

Phase 2: Conjugation to Peptide

Objective: Attach the linker to the

Materials:

-

Target Peptide (containing a free amine, e.g., Lys side chain)

-

Activated Linker (from Phase 1) (1.2 – 2.0 eq)

-

Base: DIPEA (Diisopropylethylamine)

-

Solvent: Anhydrous DMF or DMSO.

Procedure:

-

Dissolve the peptide in DMF/DMSO.

-

Add DIPEA (3–5 eq) to adjust pH to ~8.0–9.0 (apparent).

-

Add the Activated Linker dropwise.

-

Stir at RT for 2–4 hours.

-

Monitoring: HPLC should show the disappearance of the starting peptide and appearance of the lipophilic conjugate (shifted to higher retention time).

-

Purification: Isolate the Benzyl-protected conjugate via preparative HPLC (C4 or C8 column). Note: The benzyl group increases hydrophobicity, aiding separation from non-lipidated impurities.

Phase 3: Deprotection (Benzyl Removal)

Objective: Remove the benzyl group to reveal the terminal carboxylic acid, activating the albumin-binding capability.

Critical Consideration: This step typically uses catalytic hydrogenation. If your peptide contains Sulfur (Cys, Met) , standard Pd/C may be poisoned. In such cases, specialized catalysts (Pd(OH)

Procedure (Hydrogenolysis):

-

Dissolve the protected conjugate in MeOH, EtOH, or a MeOH/THF mixture.

-

Add 10% Pd/C catalyst (10–20% by weight of substrate).

-

Apply

gas (balloon pressure is usually sufficient) or use a hydrogenator. -

Stir vigorously for 1–4 hours.

-

Filtration: Filter through Celite to remove the catalyst.

-

Final Purification: The deprotected product (free acid) will be slightly less hydrophobic than the starting material. Purify via RP-HPLC.

-

Lyophilization: Freeze-dry to obtain the final white powder.

Analytical Specifications

| Parameter | Specification | Method |

| Identity | Mass within ± 1 Da of theoretical | ESI-MS / MALDI-TOF |

| Purity | > 95% | RP-HPLC (C8 Column, ACN/H2O gradient) |

| Free Linker | < 0.5% | HPLC |

| Stereochemistry | Retention of Peptide Chirality | Chiral HPLC (if applicable) |

| Albumin Binding | Surface Plasmon Resonance (SPR) vs HSA |

Troubleshooting & Optimization

-

Solubility Issues: The C19 chain is highly hydrophobic. If the reaction mixture becomes cloudy, add HFIP (Hexafluoroisopropanol) or increase DMSO ratio.

-

Incomplete Deprotection: If Hydrogenolysis is slow, ensure the catalyst is fresh. For peptides with Met/Cys, consider using 19-(tert-butoxy)-19-oxononadecanoic acid instead, which allows deprotection via TFA, avoiding metal catalysts entirely.

-

Aggregation: Long fatty chains can cause peptide aggregation. Perform conjugation at lower concentrations (< 5 mg/mL) or use detergents (e.g., Triton X-100) if compatible with downstream purification.

References

-

Zorzi, A., et al. (2017). Acylated heptapeptide binds albumin with high affinity and application as tag for plasma half-life extension. Nature Communications.

-

Lau, J., et al. (2015). Discovery of the Once-Weekly Glucagon-Like Peptide-1 (GLP-1) Analogue Semaglutide.[1] Journal of Medicinal Chemistry.

-

Knudsen, L. B., & Lau, J. (2019). The Discovery and Development of Liraglutide and Semaglutide. Frontiers in Endocrinology.

-

PubChem. (2025). 19-(benzyloxy)-19-oxononadecanoic acid Compound Summary.

-

Evers, A., et al. (2012). Peptide Optimization for Half-Life Extension. in Peptide Drug Discovery and Development. Wiley-VCH.

Sources

- 1. Semaglutide, a glucagon like peptide-1 receptor agonist with cardiovascular benefits for management of type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Introduction To The Side Chain Of Semaglutide [sinopeg.com]

- 3. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

solid-phase peptide synthesis with C-terminal 19-(benzyloxy)-19-oxononadecanoic acid

Application Note: Solid-Phase Peptide Synthesis with C-Terminal 19-(benzyloxy)-19-oxononadecanoic Acid

Executive Summary

The incorporation of long-chain fatty acids, such as 19-(benzyloxy)-19-oxononadecanoic acid , into peptide therapeutics is a critical strategy for extending plasma half-life through albumin binding (the "albumin staple" effect). While N-terminal and internal side-chain lipidations are common (e.g., Liraglutide, Semaglutide), C-terminal modification presents unique synthetic challenges and opportunities.

This guide details the protocol for incorporating 19-(benzyloxy)-19-oxononadecanoic acid at the C-terminus of a peptide sequence. Given that this lipid building block lacks an amino group for chain extension, it is chemically impossible to build a peptide on top of it using standard C

Key Chemical Features:

-

Building Block: 19-(benzyloxy)-19-oxononadecanoic acid (Mono-benzyl nonadecanedioate).

-

Function: Albumin affinity tag (protracting moiety).

-

Protecting Group Strategy: The benzyl (Bn) ester is stable to standard TFA cleavage conditions, allowing the isolation of the protected lipidated peptide. If the free diacid is required, a post-cleavage catalytic hydrogenation step is necessary.

Strategic Planning & Resin Selection

Success relies on orthogonal protecting group strategies. We must differentiate between the N-terminal chain extension (Fmoc) and the C-terminal side-chain lipidation.

Resin Selection

-

Target: C-terminal Amide or Acid?

-

For C-terminal Amides:Rink Amide MBHA Resin (High loading capacity, robust).

-

For C-terminal Acids:Wang Resin (requires careful loading) or 2-Chlorotrityl Chloride (2-CTC) Resin (recommended for preventing racemization during loading).

-

The Anchor Residue: C-Terminal Lysine

To attach the lipid at the C-terminus, we use a Lysine residue as the first amino acid loaded onto the resin.

-

Recommended AA: Fmoc-Lys(Mtt)-OH or Fmoc-Lys(ivDde)-OH.

-

Reasoning:

-

Mtt (4-methyltrityl): Can be removed with mild acid (1% TFA/DCM) while the peptide is still on resin, leaving the standard side-chain protecting groups (Boc, tBu, Pbf) and the N-terminal Fmoc intact.

-

ivDde: Removed with Hydrazine, but can be prone to migration. Mtt is generally preferred for this specific workflow.

-

Detailed Experimental Protocol

Phase A: Resin Loading & Anchor Attachment

Objective: Attach Fmoc-Lys(Mtt)-OH to Rink Amide Resin.

-

Swelling: Swell Rink Amide MBHA resin (0.5 mmol scale) in DCM for 20 min, then DMF for 20 min.

-

Fmoc Removal (Resin): Treat with 20% Piperidine in DMF (2 x 10 min). Wash with DMF (5x).

-

Coupling Anchor:

-

Dissolve Fmoc-Lys(Mtt)-OH (4 eq), DIC (4 eq), and Oxyma Pure (4 eq) in DMF.

-

Add to resin and shake for 2 hours at room temperature.

-

QC: Perform Kaiser test (should be negative/yellow).

-

-

Capping: Treat with Acetic Anhydride/Pyridine/DMF (1:1:8) for 10 min to cap unreacted sites.

Phase B: Peptide Assembly (Main Chain)

Objective: Synthesize the target peptide sequence on the

-

Chain Extension: Proceed with standard Fmoc SPPS cycles (Deprotection: 20% Piperidine; Coupling: AA/DIC/Oxyma) until the N-terminal amino acid is coupled.

-

Final Fmoc Status:

-

Option A: Leave the final Fmoc ON (Boc-strategy for N-term) to ensure lipidation only happens at the C-term Lysine.

-

Option B: Remove Fmoc and Acetylate (cap) the N-terminus if the sequence requires it.

-

Critical: Ensure the N-terminus is NOT free and reactive if you intend to lipidate only the C-terminus.

-

Phase C: Orthogonal Deprotection (Mtt Removal)

Objective: Expose the

-

Wash: Wash resin extensively with DCM (Mtt removal works best in DCM).

-

Selective Cleavage:

-

Prepare 1% TFA / 5% TIS / 94% DCM (v/v).

-

Add to resin.[1] Shake for 2 minutes. Filter.

-

Repeat: Repeat this step 10-15 times. The solution will turn yellow (trityl cation) initially and eventually become clear.

-

Note: Do not exceed 30 mins total exposure to avoid premature cleavage of the peptide from Rink resin (though Rink is relatively stable to 1% TFA).

-

-

Neutralization: Wash immediately with 5% DIPEA in DMF (3x) to neutralize the resin and prepare the amine for coupling.

Phase D: Coupling of 19-(benzyloxy)-19-oxononadecanoic acid

Objective: Attach the lipid to the C-terminal Lysine side chain.

-

Reagents:

-

Lipid: 19-(benzyloxy)-19-oxononadecanoic acid (2-3 eq).

-

Coupling Agent: HATU (2-3 eq) or DIC/Oxyma.

-

Base: DIPEA (4-6 eq).

-

-

Procedure:

-

Dissolve the Lipid and HATU in minimal DMF.

-

Add DIPEA to activate (solution may turn yellow).

-

Add activated mixture to the resin (containing the free Lysine

-amine). -

React for 4–12 hours (fatty acids can be slow to couple due to steric bulk and aggregation).

-

QC: Perform Kaiser test. If positive (blue), recouple using fresh reagents.

-

Phase E: Global Cleavage & Isolation

-